molecular formula C14H15N3O3 B2550961 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 515177-37-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2550961
CAS No.: 515177-37-4
M. Wt: 273.292
InChI Key: MCXZXLSNFMLOST-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin moiety linked to a pyrazole carboxamide, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction proceeds through nucleophilic substitution, where the amine group reacts with a carboxylic acid derivative to form the desired carboxamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the compound .

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can activate or inhibit these targets, leading to changes in cellular processes like inflammation, apoptosis, and cell proliferation . The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of the benzodioxin and pyrazole carboxamide moieties, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZXLSNFMLOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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